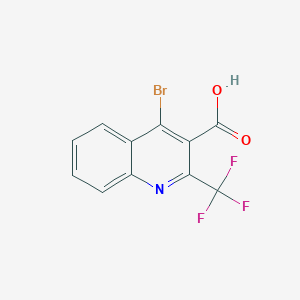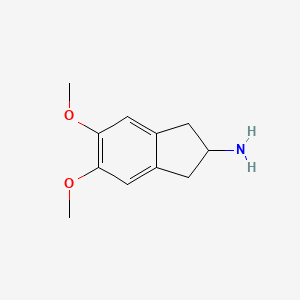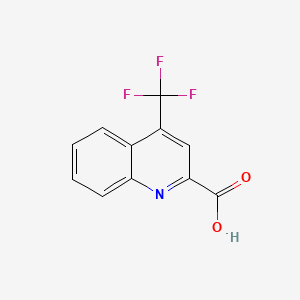
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability of drugs. The presence of the bromine atom in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolinecarboxylic acids, including 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, can be achieved through various routes. One approach involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. These intermediates can then be brominated to produce 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into the desired quinolinecarboxylic acids through halogen/metal exchange followed by carboxylation .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is characterized by the quinoline core, a heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The trifluoromethyl group at the 2-position and the bromine atom at the 4-position are electron-withdrawing groups that can influence the electronic properties of the molecule. The carboxylic acid moiety at the 3-position is a functional group that can engage in hydrogen bonding and is key for the molecule's acidity and potential reactivity as an electrophile or nucleophile.
Chemical Reactions Analysis
The bromine atom in 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid makes it amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. This reactivity can be exploited in the synthesis of a wide range of derivatives, including amino, chloro, hydrazino, phenyl, and methylsulfonyl derivatives, as demonstrated in the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines . The carboxylic acid group also allows for the formation of esters and amides, which are common modifications in drug development to alter pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups. The trifluoromethyl group is known to increase lipophilicity, which can affect the compound's solubility and membrane permeability. The carboxylic acid group contributes to the compound's acidity and can form salts with bases, potentially improving solubility in aqueous media. The bromine atom's presence may increase the molecular weight and density of the compound. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those with structural features like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, are recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion, attributed to their high electron density which enables the formation of stable chelating complexes with metallic surfaces. This interaction is facilitated through coordination bonding, making quinoline derivatives valuable in the development of corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biocatalyst Inhibition
Carboxylic acids, including specific quinoline carboxylic acid derivatives, play a role in inhibiting microbial biocatalysts used in fermentative production processes. These compounds can become inhibitory at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for developing strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Optoelectronic Materials
Quinoline derivatives are integral to the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems is of great interest for creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent OLEDs and thermally activated delayed fluorescence emitters. These applications underline the importance of quinoline and its derivatives in advancing the field of optoelectronics, demonstrating their versatility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
In the context of recovering carboxylic acids from diluted aqueous streams, an important technology is liquid-liquid extraction (LLX). Innovations in solvent development for LLX have included the use of ionic liquids and improvements in traditional solvents. These advancements are critical for the efficient and economical recovery of carboxylic acids, including those related to quinoline derivatives, from industrial processes. The development of such technologies is key to enabling the sustainable production of bio-based plastics and other materials from renewable resources (Sprakel & Schuur, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
587886-11-1 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)



![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








